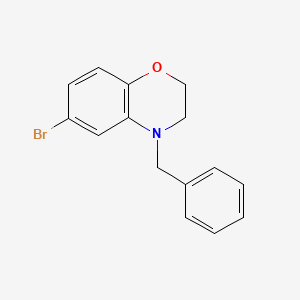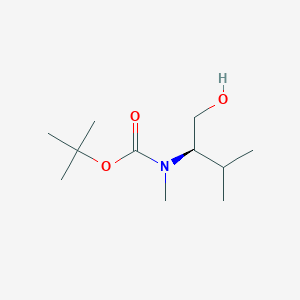
N-Boc-N-methyl-D-Valinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a methylcarbamate moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate typically involves the reaction of ®-1-hydroxy-3-methylbutan-2-ylamine with tert-butyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound with the desired purity and enantiomeric excess.
化学反应分析
Types of Reactions
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group will regenerate the hydroxy group.
科学研究应用
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate: Lacks the methyl group present in the original compound.
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(ethyl)carbamate: Contains an ethyl group instead of a methyl group.
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(propyl)carbamate: Contains a propyl group instead of a methyl group.
Uniqueness
The uniqueness of ®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, while the hydroxy and methylcarbamate groups offer sites for further chemical modification.
属性
分子式 |
C11H23NO3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3/t9-/m0/s1 |
InChI 键 |
CMQXNCQNVUMSNJ-VIFPVBQESA-N |
手性 SMILES |
CC(C)[C@H](CO)N(C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(CO)N(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


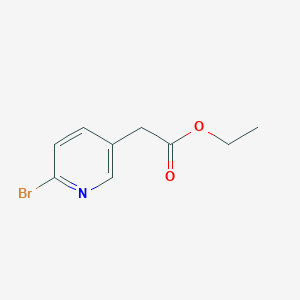
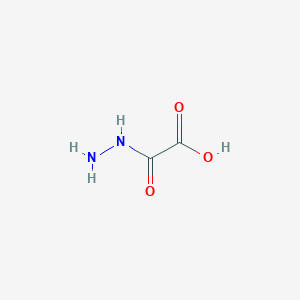
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1-ethyl-1,3-dihydro-](/img/structure/B8776931.png)
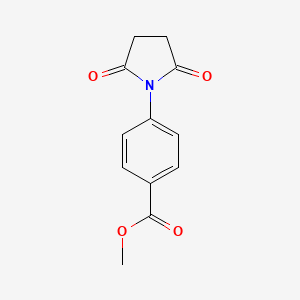
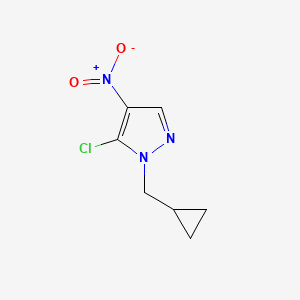
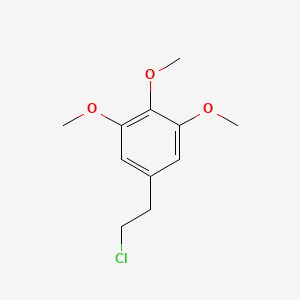

![Sodium;[[(3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8776953.png)
![4-[(Dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B8776961.png)
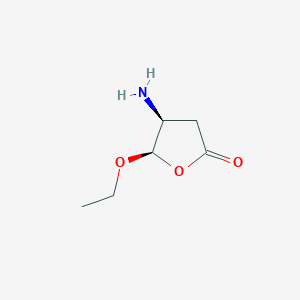
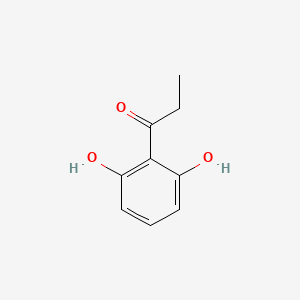

![N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B8777009.png)
